molecular formula C52H40O26 B15199729 (2R,3R)-6-(((2R,3R)-5,7-Dihydroxy-3-((3,4,5-trihydroxybenzoyl)oxy)-2-(3,4,5-trihydroxyphenyl)chroman-8-yl)methyl)-5-hydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3,7-diyl bis(3,4,5-trihydroxybenzoate)

(2R,3R)-6-(((2R,3R)-5,7-Dihydroxy-3-((3,4,5-trihydroxybenzoyl)oxy)-2-(3,4,5-trihydroxyphenyl)chroman-8-yl)methyl)-5-hydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3,7-diyl bis(3,4,5-trihydroxybenzoate)

Cat. No.: B15199729
M. Wt: 1080.9 g/mol
InChI Key: NWZFOPSOWXYKOA-MWZHOCFXSA-N
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Description

The compound (2R,3R)-6-(((2R,3R)-5,7-Dihydroxy-3-((3,4,5-trihydroxybenzoyl)oxy)-2-(3,4,5-trihydroxyphenyl)chroman-8-yl)methyl)-5-hydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3,7-diyl bis(3,4,5-trihydroxybenzoate) is a complex organic molecule characterized by multiple hydroxyl groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the chroman core, followed by the introduction of hydroxyl groups and the attachment of trihydroxybenzoyl moieties. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification methods, such as chromatography, would be essential to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The aromatic rings can interact with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Epicatechin gallate: Shares a similar chroman structure and hydroxyl groups.

    Epigallocatechin gallate: Contains additional hydroxyl groups, enhancing its antioxidant properties.

    Procyanidins: Oligomeric compounds with similar structural motifs.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C52H40O26

Molecular Weight

1080.9 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-8-[[(2R,3R)-5-hydroxy-3,7-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-6-yl]methyl]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C52H40O26/c53-25-14-26(54)22-12-39(76-51(72)19-7-33(61)45(69)34(62)8-19)48(17-3-29(57)43(67)30(58)4-17)78-49(22)21(25)11-23-38(75-50(71)18-5-31(59)44(68)32(60)6-18)15-37-24(41(23)65)13-40(47(74-37)16-1-27(55)42(66)28(56)2-16)77-52(73)20-9-35(63)46(70)36(64)10-20/h1-10,14-15,39-40,47-48,53-70H,11-13H2/t39-,40-,47-,48-/m1/s1

InChI Key

NWZFOPSOWXYKOA-MWZHOCFXSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2CC3=C(C=C4C(=C3O)C[C@H]([C@H](O4)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2CC3=C(C=C4C(=C3O)CC(C(O4)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O

Origin of Product

United States

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